

# Part 1: Synthetic Accessibility & Challenges

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## Compound of Interest

Compound Name: 1-(4-nitro-1H-indol-3-yl)ethanone

CAS No.: 4769-95-3

Cat. No.: B1609993

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Direct electrophilic nitration of indole predominantly yields 3-nitroindole due to the high electron density at C3. Accessing the 4-position requires de novo ring construction strategies. We evaluate the three primary methodologies below.

## Comparative Synthetic Strategies

Method	Key Reagents	Regiocontrol	Scalability	Notes
Modified Reissert (Oxalate)	2-methyl-3-nitroaniline, Diethyl oxalate, KOEt	Excellent (Pre-defined by aniline)	High (Multi-gram)	The "Gold Standard" for 4-nitroindole. Avoids isomer separation.
Bartoli Indole Synthesis	2-substituted nitrobenzene, Vinyl Grignard	Moderate to Good	Low (Grignard safety/cost)	Best for 7-substituted indoles; less efficient for 4-nitro due to steric requirements.
Leimgruber-Batcho	2-methyl-3-nitroaniline, DMF-DMA, Pyrrolidine	Good	Moderate	Requires enamine formation; reduction step can be sensitive.

## The "Gold Standard" Protocol: Modified Reissert Synthesis

This protocol is preferred for its reliability and use of inexpensive reagents. It relies on the condensation of an o-nitrotoluene derivative with oxalate esters.

### Step-by-Step Protocol:

- Imidate Formation:
  - Charge a flask with 2-methyl-3-nitroaniline (1.0 eq), triethyl orthoformate (1.35 eq), and catalytic p-TsOH.
  - Heat to 120°C. Distill off ethanol continuously.
  - Checkpoint: Reaction is complete when ethanol cessation is observed (~1-2 h).
  - Isolate Ethyl N-(2-methyl-3-nitrophenyl)formimidate via vacuum distillation.
- Cyclization (The Critical Step):
  - Dissolve diethyl oxalate (1.5 eq) in dry DMF.
  - Add potassium ethoxide (1.3 eq) at 0°C. Caution: Exothermic.
  - Add the imidate from Step 1 (dissolved in DMSO) to the oxalate/KOEt mixture.
  - Stir at 40°C for 1 hour. The solution will turn deep red (formation of the enolate intermediate).
  - Quench: Pour into water. The 4-nitroindole precipitates as a brownish-yellow solid.
  - Purification: Recrystallize from ethanol or sublime at 170°C/0.5 mmHg.

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*Expert Insight: The choice of base is critical. Potassium ethoxide is superior to sodium ethoxide in this specific cyclization due to solubility dynamics in the DMF/DMSO co-solvent system, preventing premature precipitation of the intermediate.*

## Part 2: Chemical Reactivity & Functionalization

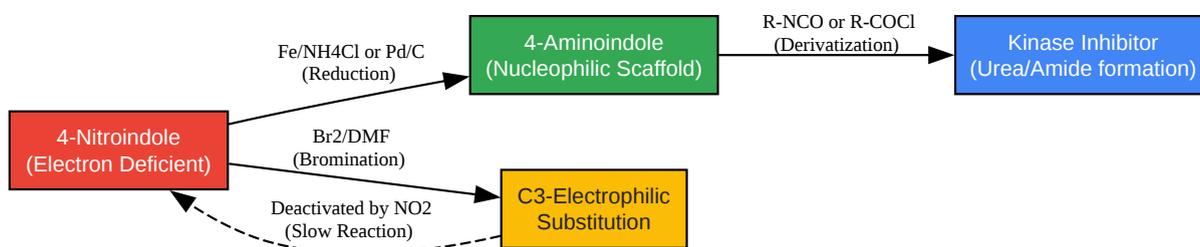
The 4-nitro group is rarely the final pharmacophore; it serves as a masked amine. The reduction to 4-aminoindole is the pivotal step for accessing kinase inhibitor libraries.

### Reduction to 4-Aminoindole

Protocol (Iron-Mediated Reduction):

- Rationale: Catalytic hydrogenation (Pd/C, H<sub>2</sub>) can sometimes reduce the C2-C3 double bond in electron-deficient indoles (indoline formation). Iron/Acetic acid is chemoselective for the nitro group.
- Procedure:
  - Suspend 4-nitroindole (10 mmol) in Ethanol/Water (4:1).
  - Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
  - Heat to reflux.
  - Monitor by TLC (The amine is highly fluorescent under UV).
  - Filter hot through Celite to remove iron oxides.
  - Concentrate and recrystallize immediately (4-aminoindole is oxidation-prone).

### Visualization of Reactivity Logic



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Figure 1: The reactivity landscape of 4-nitroindole. Note that the nitro group deactivates C3 towards electrophilic attack, making it strategic to perform C3 functionalization after reduction to the amine or using specific conditions.

## Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

### Kinase Inhibitors (PAK1, RIPK2)

The 4-aminoindole scaffold acts as a bioisostere for the adenine ring of ATP.

- Mechanism: The indole NH and the C4-amine (often derivatized as a urea or amide) form a bidentate hydrogen-bonding motif with the hinge region of the kinase.
- Example: In RIPK2 inhibitors, 4-aminoquinoline and 4-aminoindole derivatives occupy the ATP-binding pocket. The C4-position vectors substituents into the solvent-exposed region, allowing for solubility-enhancing groups.

### HIV-1 Attachment Inhibitors: A Lesson in SAR

Research into HIV-1 attachment inhibitors (targeting gp120) extensively surveyed indole substitution patterns.

- The Drug: Temsavir (active component of Fostemsavir) utilizes a 4-fluoro-7-(1H-1,2,3-triazol-1-yl) substitution pattern.
- The 4-Nitro Finding: SAR studies revealed that while C4-substitution is tolerated, a strongly electron-withdrawing 4-nitro group eroded potency compared to 4-fluoro or 4-methoxy.[1]

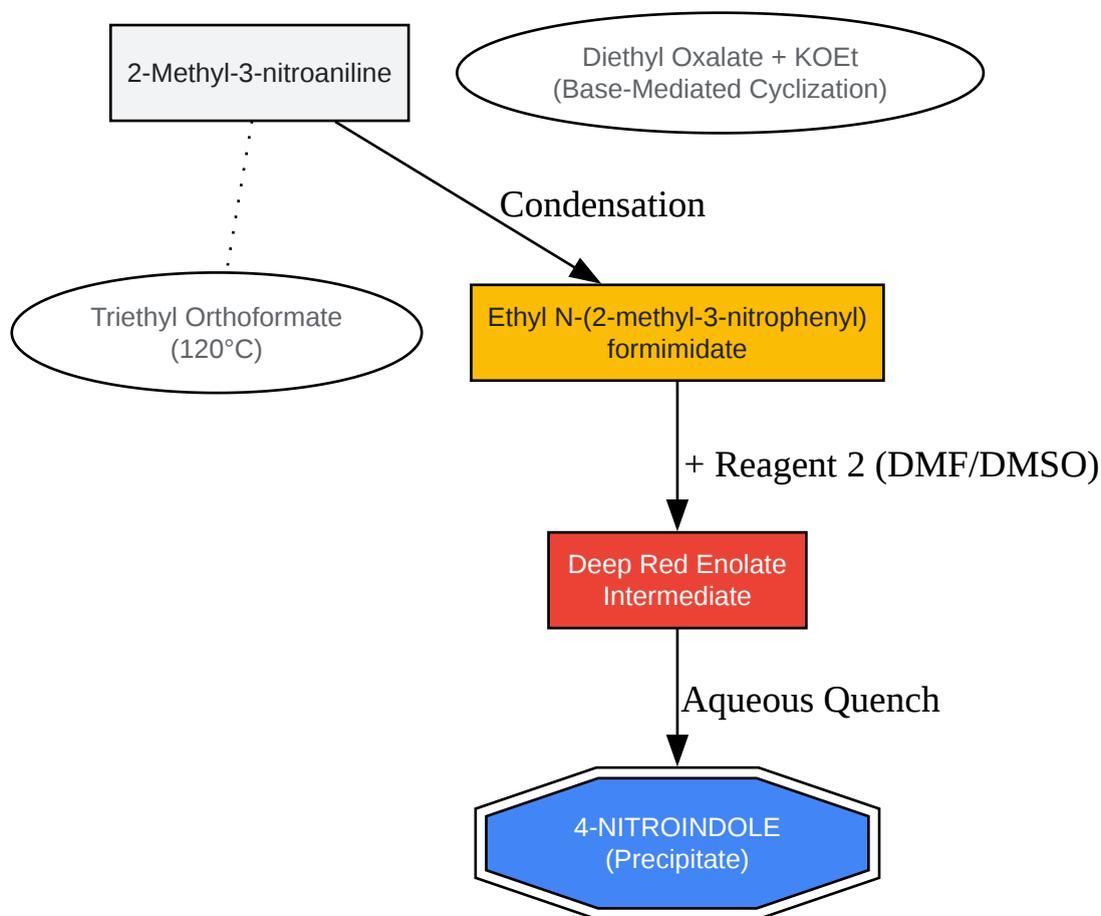
- Why? The nitro group likely alters the pKa of the indole NH too drastically or creates an electrostatic clash within the hydrophobic binding pocket of gp120. This negative result is crucial for drug designers: sterics at C4 are good, but strong electron withdrawal is detrimental for this specific target.

## Part 4: Data Summary

Table 1: Comparison of C4-Substituted Indole Properties

Substituent (C4)	Electronic Effect (Hammett $\rho$ )	Typical Application	Key Drug/Lead
-NO <sub>2</sub>	Strong Withdrawal (+0.78)	Precursor to -NH <sub>2</sub>	Synthetic Intermediate
-NH <sub>2</sub>	Strong Donation (-0.66)	Hinge Binder	PAK1 / RIPK2 Inhibitors
-F	Weak Withdrawal (+0.06)	Metabolic Block	Temsavir (HIV)
-OMe	Donation (-0.27)	H-Bond Acceptor	Fostemsavir Precursors

## Part 5: Synthetic Workflow Diagram



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Figure 2: The Modified Reissert/Oxalate synthesis pathway, highlighting the critical enolate formation step.

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